
2-oxopropyl-CoM(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxopropyl-CoM(1-) is conjugate base of 2-oxopropyl-coenzyme M arising from deprotonation of the sulfonate function. It is a conjugate base of a 2-oxopropyl-CoM.
Scientific Research Applications
Chemical Synthesis and Transformation
A study by Alliot et al. (2013) explored the rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives. This chemical transformation, which proceeds through a dioxolane intermediate, is significant for synthesizing 2-oxopropyl acetate, a compound related to 2-oxopropyl-CoM(1-) (Alliot, Gravel, & Doris, 2013).
Biological Activity and Carcinogenicity
Lijinsky (1991) investigated the carcinogenic action of N-nitroso compounds containing the 2-oxopropyl group. The study highlighted the distinct biological activities of these compounds, including their potential carcinogenic effects, which is crucial for understanding the biological implications of 2-oxopropyl derivatives (Lijinsky, 1991).
Pour et al. (1977) conducted a study on N-Nitrosobis(2-oxopropyl)amine (BOP), a compound structurally similar to 2-oxopropyl-CoM(1-). The study provided insights into the pancreatic carcinogenic effects of this compound in Syrian hamsters (Pour, Althoff, Krüger, & Mohr, 1977).
Pharmaceutical and Therapeutic Research
In pharmaceutical research, Ahmad et al. (2009) described the structural aspects of N-Acetonylsaccharin, a compound involving a 2-oxopropyl group. This research contributes to the understanding of the chemical structure and potential pharmaceutical applications of such compounds (Ahmad, Siddiqui, Azam, Siddiqui, & Parvez, 2009).
Polymer Science
Bloksma et al. (2012) investigated thermoresponsive poly(2-oxazine)s, which include 2-oxopropyl derivatives. This research is pivotal in developing materials with specific thermal properties for potential applications in polymer science and materials engineering (Bloksma, Paulus, van Kuringen, van der Woerdt, Lambermont-Thijs, Schubert, & Hoogenboom, 2012).
properties
Molecular Formula |
C5H9O4S2- |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-(2-oxopropylsulfanyl)ethanesulfonate |
InChI |
InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9)/p-1 |
InChI Key |
CRNXHFXAXBWIRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CSCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methyl-6-pyrrolo[2,1-f][1,2,4]triazinyl]oxy]-2-propanol](/img/structure/B1243746.png)
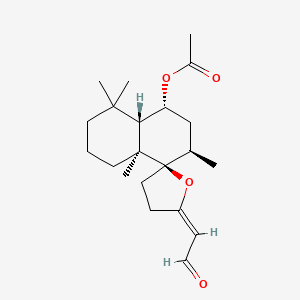
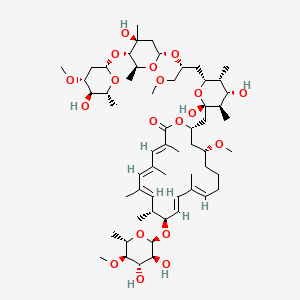
![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)

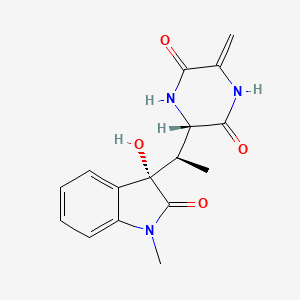


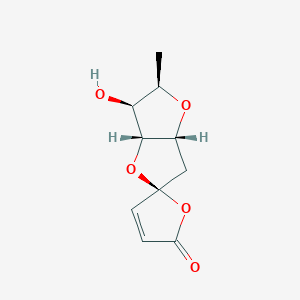
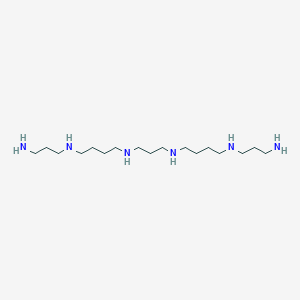
![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
